molecular formula C17H18ClN3O3S2 B2845617 (E)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide CAS No. 381705-90-4

(E)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide

Cat. No.: B2845617
CAS No.: 381705-90-4
M. Wt: 411.92
InChI Key: OSGHSMCLAKJFRG-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a useful research compound. Its molecular formula is C17H18ClN3O3S2 and its molecular weight is 411.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Applications

Novel thioxothiazolidin-4-one derivatives have demonstrated significant anticancer and antiangiogenic effects. One study highlighted that these compounds, including structures similar to (E)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide, effectively reduced tumor volume and cell number in mouse models. These derivatives also exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, indicating their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Antimicrobial Activity

The antimicrobial properties of thioxothiazolidin-4-one derivatives have also been investigated. A series of novel compounds were synthesized and showed moderate in vitro activities against various microorganisms. This suggests the potential utility of these compounds in developing new antimicrobial agents (Patil et al., 2011).

Neurokinin-1 Receptor Antagonist

A water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration, was developed, showcasing the versatility of thioxothiazolidin-4-one derivatives in therapeutic applications. This compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to emesis and depression, underlining its potential for clinical use (Harrison et al., 2001).

Synthesis and Evaluation of Novel Compounds

Further research involved the synthesis of thiazolidin-4-one derivatives with various pharmacological evaluations, including anticancer, antimicrobial, and QSAR studies. These studies not only expand the understanding of the compound's potential applications but also contribute to the development of novel therapeutic agents with enhanced biological activities (Deep et al., 2013).

Properties

IUPAC Name

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S2/c18-13-4-2-1-3-12(13)11-14-16(23)21(17(25)26-14)6-5-15(22)19-20-7-9-24-10-8-20/h1-4,11H,5-10H2,(H,19,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGHSMCLAKJFRG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.